2-Acetoxypropionyl chloride
Overview
Description
2-Acetoxypropionyl chloride is a chemical compound that can be inferred to have acyl chloride functionality based on its name. While the provided papers do not directly discuss 2-Acetoxypropionyl chloride, they do provide insights into the behavior of similar acyl chlorides and related compounds in chemical synthesis and reactions. For instance, acetyl chloride is a versatile reagent used in the synthesis of various phosphonic acid derivatives, as described in the first paper . This suggests that 2-Acetoxypropionyl chloride may also serve as a reagent in similar synthetic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-component condensation reactions, as seen with acetyl chloride in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives . Although 2-Acetoxypropionyl chloride is not specifically mentioned, it is plausible that it could be synthesized through similar methods, potentially involving the acylation of related organic substrates.
Molecular Structure Analysis
The molecular structure of 2-Acetoxypropionyl chloride is not directly analyzed in the provided papers. However, the structure of acyl chlorides like acetyl chloride, which is used in the synthesis of phosphonic acid derivatives, indicates that 2-Acetoxypropionyl chloride would likely have a similar acyl chloride group attached to an acetoxy functional group . This structure would be expected to be highly reactive, particularly in nucleophilic substitution reactions.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving compounds with acyl chloride functionality. For example, acetyl chloride facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates . Additionally, the acetolysis of a related compound, 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride, is described as an SN2C+-type solvolysis . These reactions highlight the reactivity of acyl chlorides in substitution reactions, which could be relevant to the behavior of 2-Acetoxypropionyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Acetoxypropionyl chloride are not detailed in the provided papers. However, by examining the properties of similar compounds, one can infer that 2-Acetoxypropionyl chloride would be a reactive liquid, likely to engage in reactions typical of acyl chlorides, such as nucleophilic acyl substitution. The compound's reactivity with nucleophiles, such as alcohols, amines, and water, would be a defining characteristic of its chemical behavior .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds : 2-Acetoxypropionyl chloride has been used in the synthesis of methyl 2-arylpropanoates through the reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride. This process is important for producing compounds with nonsteroidal anti-inflammatory and analgesic activities, highlighting its relevance in pharmaceutical synthesis (Yamauchi et al., 1987).
Chiral Polymer Synthesis : It has been utilized in the creation of chiral poly(n-hexyl isocyanate)s, demonstrating a unique “helicity inversion” phenomenon. This research contributes to our understanding of how chirality can be controlled in polymer synthesis, which is vital for developing new materials with specific optical properties (Shah et al., 2012).
Organic Chemistry and Synthesis : The compound has been used in the synthesis of chrysogine and related 2-substituted 4-(3H)-quinazolinones, indicating its role in complex organic synthesis processes. These compounds have potential applications in various fields including medicinal chemistry (Bergman & Brynolf, 1990).
Material Science and Catalysis : In the field of catalysis, 2-Acetoxypropionyl chloride has been used in the hydration of acetylenic compounds using ruthenium(III) chloride. This research is significant for industrial applications, particularly in the field of material science and chemical engineering (Halpern et al., 1961).
Advanced Materials : The compound has been employed in the synthesis of chiral graft copolymers, contributing to the development of advanced materials with specific chiroptical properties. This is significant for applications in optoelectronics and nanotechnology (Shah et al., 2011).
Biomedical Research : In biomedical research, 2-Acetoxypropionyl chloride has been used in the study of Acetyl-L-carnitine hydrochloride, indicating its utility in exploring the structural properties of biologically active compounds (Weber et al., 1995).
Chemical Analysis and Quality Control : It has been involved in the development of a high-performance liquid chromatography (HPLC) stability-indicating assay, showcasing its role in analytical chemistry and quality control in pharmaceuticals (B'hymer, 2005).
Safety And Hazards
properties
IUPAC Name |
(1-chloro-1-oxopropan-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404126 | |
Record name | 2-acetoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxypropionyl chloride | |
CAS RN |
38939-83-2 | |
Record name | 2-(Acetyloxy)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38939-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-acetoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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